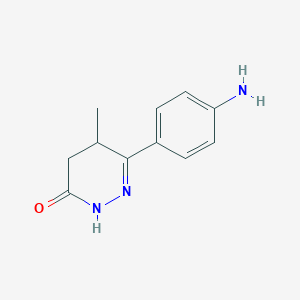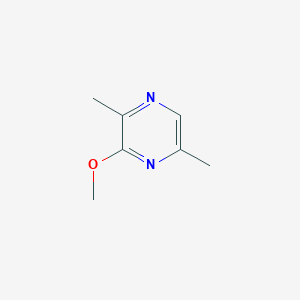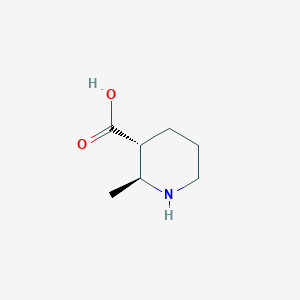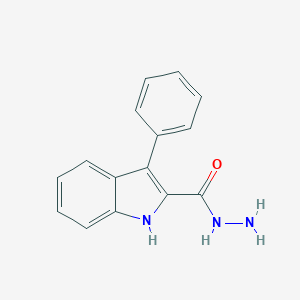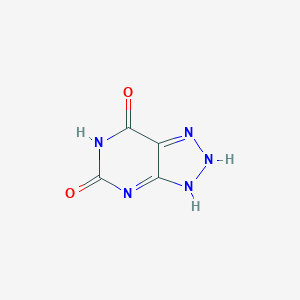
trans-2-Carbomethoxycyclopentane-1-carboxylic acid
Übersicht
Beschreibung
Trans-2-Carbomethoxycyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C8H12O4 It is a derivative of cyclopentane, featuring both a carbomethoxy group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-carbomethoxycyclopentane-1-carboxylic acid typically involves the esterification of cyclopentane derivatives. One common method includes the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form the corresponding methyl ester. This intermediate is then subjected to further reactions to introduce the carboxylic acid group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and crystallization to obtain the pure compound. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Trans-2-carbomethoxycyclopentane-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trans-2-carbomethoxycyclopentane-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyclopentane derivatives.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which trans-2-carbomethoxycyclopentane-1-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. In enzymatic reactions, it may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways. The presence of both carbomethoxy and carboxylic acid groups allows it to participate in a variety of chemical reactions, making it a versatile compound in research.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanecarboxylic acid: Lacks the carbomethoxy group, making it less versatile in certain reactions.
Methyl cyclopentanecarboxylate: Similar structure but lacks the carboxylic acid group, limiting its reactivity in acid-catalyzed reactions.
Cyclopentanone: A precursor in the synthesis of trans-2-carbomethoxycyclopentane-1-carboxylic acid but lacks both functional groups.
Uniqueness: this compound is unique due to the presence of both a carbomethoxy group and a carboxylic acid group on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds.
Eigenschaften
IUPAC Name |
(1R,2R)-2-methoxycarbonylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGFHAUBFNTXFK-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445638 | |
| Record name | trans-2-Carbomethoxycyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111138-44-4 | |
| Record name | trans-2-Carbomethoxycyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

